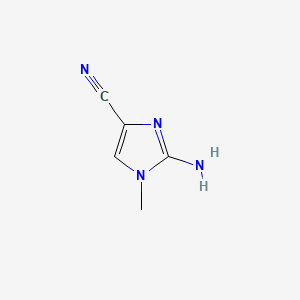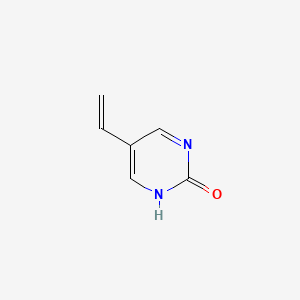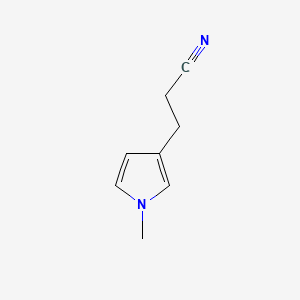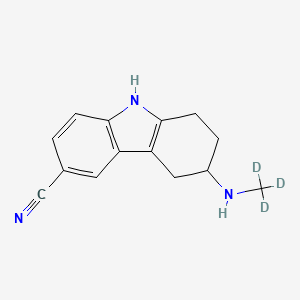
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3: is a deuterated analogue of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. This compound is primarily used in scientific research, particularly in the field of proteomics. It is an intermediate in the preparation of Frovatriptan, a medication used to treat migraines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Carbazole Core: This involves the cyclization of an appropriate precursor to form the carbazole core.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Methylation of the Amino Group: The amino group is methylated using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield amine or alkane derivatives .
Wissenschaftliche Forschungsanwendungen
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: It is used as a reference standard in mass spectrometry for the identification and quantification of proteins.
Pharmaceutical Research: It serves as an intermediate in the synthesis of Frovatriptan, a drug used to treat migraines.
Chemical Biology: The compound is used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 is unique due to its deuterated nature, which provides enhanced stability and improved performance in mass spectrometry. Similar compounds include:
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole: The non-deuterated analogue.
Frovatriptan: A related compound used in the treatment of migraines.
Other Deuterated Carbazoles: Compounds with similar structures but different substituents.
Eigenschaften
IUPAC Name |
6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCBQPOJXEMKM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


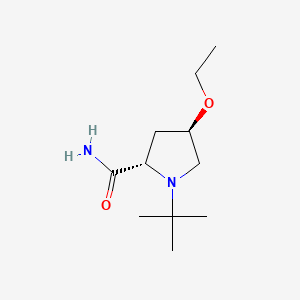
![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)


